Dansyl Chloride-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

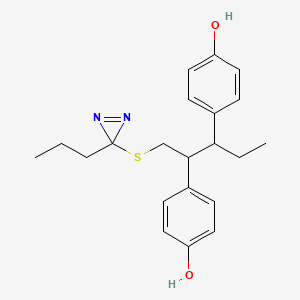

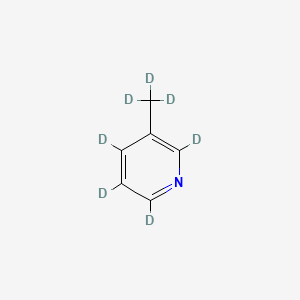

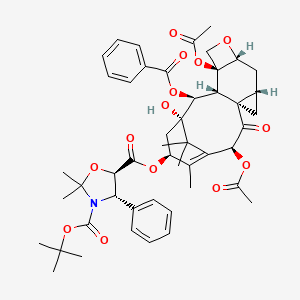

Dansyl Chloride-d6 is a stable isotope labelled compound with the molecular formula C12 2H6 H6 Cl N O2 S and a molecular weight of 275.78 . It is used as a reagent in synthetic chemistry . It is also known as the deuterium labeled 3-Mercapto-3-methylbutan-1-ol .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the reaction of dansyl chloride with aniline under ambient conditions via dual-tip reactive paper spray . Another method involves the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques . The structure is characterized by a sulfonyl chloride group which is electrophilic and can be attacked by a nucleophilic oxygen atom or nitrogen atom .Chemical Reactions Analysis

This compound is known to participate in various chemical reactions. For instance, it undergoes accelerated nucleophilic substitution reactions with aniline . It also reacts with primary amines and hydroxyl groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 275.78 . More detailed physical and chemical properties can be obtained from specialized databases .科学研究应用

蛋白质和肽的荧光标记: Dansyl Chloride 用于为蛋白质研究提供荧光“手柄”。它可用于确定小肽的氨基酸序列,并与各种碱反应,形成不同稳定性的衍生物 (Gray, 1967).

复杂分子的定量分析或结构研究: 它可用作荧光探针来分析复杂分子,包括芳香族、脂肪族和药用羧酸化合物 (Bartzatt, 2003).

提高醇类的质谱灵敏度: Dansyl Chloride 可有效提高未活化醇类的质谱灵敏度,可用于液相色谱-质谱 (LC-MS) (Tang & Guengerich, 2010).

研究代谢物: 它已被用于研究各种代谢物的反应性,展示了其在生化研究中的多功能性 (Kaul, Conway, & Clark, 1970).

免疫学研究: Dansyl Chloride 在免疫耐受研究中发挥作用,尤其是在涉及豚鼠的实验中 (Friedlaender & Baer, 1972).

肽和蛋白质中的末端基团分析: 它通常用于肽和蛋白质中的氨基末端分析和序列测定 (Gray, 1972).

研究与氨基酸和肽的反应速率: Dansyl Chloride 与水、氨基酸和肽的反应速率提供了有关丹磺酰化最佳条件的见解 (Gros & Labouesse, 2005).

氨基酸和相关化合物的微量测定: 它有助于生物样品中氨基酸和相关化合物的微量测定 (Neuhoff, 1973).

作用机制

Target of Action

Dansyl Chloride-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins , making it a critical tool for studying metabolism .

Mode of Action

this compound interacts with its targets through a process known as dansylation . In this process, free amines react with this compound, yielding dansylated reaction products . This reaction occurs when this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes .

Biochemical Pathways

The dansylation process affects the biochemical pathways of amino acids. The reaction results in the formation of dansylated amino acids , which are well-retained on reverse-phase columns . This process is particularly useful in the analysis and quantification of amino acids in biological samples .

Pharmacokinetics

Its use in the analysis of amino acids suggests that it may have a significant impact on the bioavailability of these compounds .

Result of Action

The result of this compound’s action is the production of stable blue- or blue-green– fluorescent sulfonamide adducts . These adducts are identifiable under UV light and can be detected by thin-layer chromatography on polyamide sheets . This makes this compound an extremely sensitive method for identifying amino acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the sodium bicarbonate solution used in the reaction provides a compromise between the unwanted effect of the aqueous hydrolysis of this compound and the necessity for the N-terminal amino group to be unprotonated for reaction with this compound .

安全和危害

未来方向

生化分析

Biochemical Properties

Dansyl Chloride-d6 is widely used to modify amino acids, specifically for protein sequencing and amino acid analysis . It reacts with free amines, yielding dansylated reaction products . These products interact with various enzymes, proteins, and other biomolecules, altering their properties and functions.

Cellular Effects

The effects of this compound on cells are primarily observed through its interactions with amino acids. The dansylated products can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its reaction with amino groups. This reaction results in the formation of stable fluorescent sulfonamide adducts . These adducts can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Over time, free amines react with this compound, yielding dansylated reaction products .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the modification of amino acids . It interacts with enzymes and cofactors during these processes, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXVDYUQZHFPV-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was Dansyl Chloride-d6 chosen as a labeling agent for mycotoxin analysis in the study?

A1: The researchers selected this compound and its non-deuterated counterpart, Dansyl Chloride (DNS-Cl), for their ability to enhance the sensitivity of mass spectrometry (MS) detection for mycotoxins. This technique, known as stable isotope labeling (SIL), improves the accuracy and reliability of mycotoxin quantification in complex grain samples. []

Q2: How does the stable isotope labeling strategy using this compound minimize matrix effects in mycotoxin analysis?

A2: Matrix effects, caused by co-eluting compounds in the sample matrix, can interfere with the ionization of target analytes during MS analysis. By using a labeled internal standard like this compound, researchers can compensate for these matrix effects. Since the labeled mycotoxin derivative has nearly identical chemical properties to the unlabeled analyte, it experiences similar matrix effects during sample preparation and analysis. By comparing the signal intensities of the labeled and unlabeled forms, researchers can achieve more accurate quantification of mycotoxins in complex matrices like grain samples. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

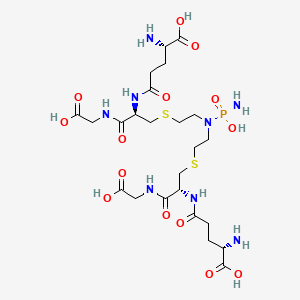

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

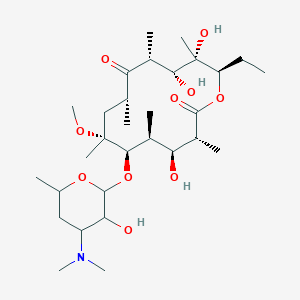

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)

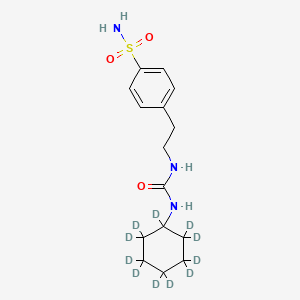

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)